Cas no 39503-14-5 (Benzoic acid, 3-formyl-2,4-dihydroxy-6-methyl-, ethyl ester)

Benzoic acid, 3-formyl-2,4-dihydroxy-6-methyl-, ethyl ester structure
39503-14-5 structure
Product Name:Benzoic acid, 3-formyl-2,4-dihydroxy-6-methyl-, ethyl ester
Numero CAS:39503-14-5
MF:C11H12O5
MW:224.209983825684
CID:291864
PubChem ID:3940691
Update Time:2025-04-19

Benzoic acid, 3-formyl-2,4-dihydroxy-6-methyl-, ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid, 3-formyl-2,4-dihydroxy-6-methyl-, ethyl ester
    • ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate
    • SPECTRUM205071
    • DTXSID60398112
    • 39503-14-5
    • Ethyl hematommate
    • Spectrum3_000886
    • DivK1c_006160
    • KBio1_001104
    • SCHEMBL12998324
    • Ethyl haematommate
    • Hematommic acid ethyl ester
    • Haematommic acid ethyl ester
    • CHEMBL493032
    • HUXJGSHUVDWZAM-UHFFFAOYSA-N
    • SpecPlus_000064
    • NCGC00095517-01
    • CCG-38544
    • ethyl 2,4-dihydroxy-3-formyl-6-methylbenzoate
    • Spectrum5_001812
    • HAEMATOMMIC ACID, ETHYL ESTER
    • SR-05000002469-1
    • KBioGR_001355
    • SPBio_000598
    • Spectrum2_000629
    • Ethyl 3-formyl-6-methyl-2,4-dihydroxy-benzoate
    • SR-05000002469
    • KBio3_001772
    • Spectrum4_000978
    • SDCCGMLS-0066940.P001
    • ethyl3-formyl-2,4-dihydroxy-6-methylbenzoate
    • Inchi: 1S/C11H12O5/c1-3-16-11(15)9-6(2)4-8(13)7(5-12)10(9)14/h4-5,13-14H,3H2,1-2H3
    • Chiave InChI: HUXJGSHUVDWZAM-UHFFFAOYSA-N
    • Sorrisi: O(CC)C(C1C(=C(C=O)C(=CC=1C)O)O)=O

Proprietà calcolate

  • Massa esatta: 224.06846
  • Massa monoisotopica: 224.06847348g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 4
  • Complessità: 265
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 83.8Ų

Proprietà sperimentali

  • PSA: 83.83
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd